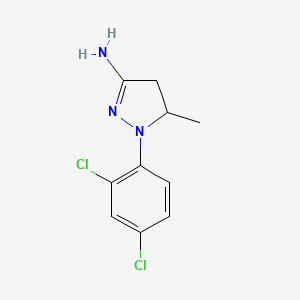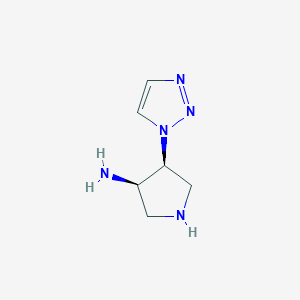
(S)-4-methyl-hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-methyl-hexan-2-one is an organic compound with the molecular formula C7H14O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-4-methyl-hexan-2-one can be synthesized through several methods. One common approach involves the oxidation of (S)-4-methyl-2-hexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding ketone.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-methyl-2-hexyn-1-ol. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-methyl-hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol, (S)-4-methyl-2-hexanol, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: (S)-4-Methyl-2-hexanol
Substitution: Various substituted ketones and alcohols
Scientific Research Applications
(S)-4-methyl-hexan-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways. It serves as a model substrate for investigating the activity of various enzymes.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate. It is explored for its role in the synthesis of biologically active compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-4-methyl-hexan-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various chemical reactions, including nucleophilic addition and substitution. The carbonyl group in the compound is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic and biological applications.
Comparison with Similar Compounds
(S)-4-methyl-hexan-2-one can be compared with other similar compounds, such as:
4-Methyl-2-pentanone: This compound has a similar structure but lacks the chiral center present in this compound. It is used in similar applications but does not exhibit the same stereochemical properties.
2-Hexanone: Another ketone with a similar carbonyl group, but with a different alkyl chain. It is used in different industrial applications and has distinct chemical properties.
4-Methyl-2-heptanone: This compound has a longer carbon chain and different physical properties. It is used in various chemical reactions and industrial processes.
The uniqueness of this compound lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution studies. Its specific reactivity and applications distinguish it from other similar compounds.
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(4S)-4-methylhexan-2-one |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
XUPXMIAWKPTZLZ-LURJTMIESA-N |
Isomeric SMILES |
CC[C@H](C)CC(=O)C |
Canonical SMILES |
CCC(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[6-(3-Chloro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B8340812.png)
![N-[2-(4-Bromo-phenyl)-2-hydroxy-propyl]-acetamide](/img/structure/B8340815.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxamide](/img/structure/B8340820.png)

![Ethyl N-[(6-bromopyridin-2-yl)methyl]glycinate](/img/structure/B8340834.png)



![3-(2-Methylbenzo[b]furan-5-yl)prop-2-yn-1-ol](/img/structure/B8340882.png)

![4-{2-[(4-Bromophenyl)oxy]ethyl}-piperidine](/img/structure/B8340897.png)
